2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane
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Overview
Description
2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic compound that features a cyclohexene ring fused to a bicyclo[2.2.1]heptane framework. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. In this reaction, a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the bicyclic structure . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.
Cyclohexenone: A related compound with a cyclohexene ring and a ketone functional group.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring fusion pattern.
Uniqueness
2-(Cyclohex-1-en-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a cyclohexene ring and a bicyclo[2.2.1]heptane framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-1,7,7-trimethylbicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-15(2)13-9-10-16(15,3)14(11-13)12-7-5-4-6-8-12/h7,13-14H,4-6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMBOJLEPILIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CCCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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